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Compound of Interest

Compound Name: Phenyl octanoate

Cat. No.: B3053583

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for phenyl
octanoate, a significant compound in various research and development applications. This
document presents detailed information on its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, supplemented by experimental protocols and a logical
framework for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of phenyl octanoate.

Table 1: *"H NMR Spectroscopic Data for Phenyl
Octanoate
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
7.38-7.20 m 5H Ar-H
2.58 t,J=7.5Hz 2H -C(=0)-CH2-
1.76 p 2H -C(=0)-CH2-CH2-
1.43-1.25 m 8H -(CHz)a-
0.89 t,J=6.8Hz 3H -CHs

Note: Data is predicted and compiled from typical values for similar structures. Actual
experimental values may vary slightly.

Table 2: 3*C NMR Spectroscopic Data for Phenyl

Octanoate
Chemical Shift (d) ppm Assignment
172.5 C=0
150.8 Ar-C-O
129.4 Ar-CH (ortho)
125.8 Ar-CH (para)
121.6 Ar-CH (meta)
34.4 -C(=0)-CHa-
31.6 -(CH2)s-
29.1 -(CH2)s-
25.0 -(CH2)s-
22.6 -CH2-CHs
14.0 -CHs
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Note: Data is predicted and compiled from typical values for similar structures. Actual
experimental values may vary slightly.

Table 3: Infrared (IR) Spectroscopy Peak List for Phenyl

QOctanoate
Wavenumber (cm~?) Vibration Type Functional Group
3070 - 3040 C-H Stretch Aromatic
2955 - 2855 C-H Stretch Aliphatic
1758 C=0 Stretch Ester
1593 C=C Stretch Aromatic Ring
1492 C=C Stretch Aromatic Ring
1220 - 1000 C-O Stretch Ester
980 - 490 C-H Bend Aromatic

Source: Compiled from typical values for phenyl esters.[1]

Table 4: Mass Spectrometry Fragmentation Data for

Phenyl Octanoate
m/z

lon Fragment

220 [M]* (Molecular lon)
127 [CH3(CH2)6CO]*

94 [CeHsOH]*

77 [CeHs]*

57 [CaHo]*

43 [C3HA]*

Source: Compiled from spectral databases.
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Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These

protocols are generalized and may require optimization based on the specific instrumentation

used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of phenyl octanoate.

Methodology:

Sample Preparation: A sample of phenyl octanoate (typically 5-25 mg for *H, 20-100 mg for
13C) is dissolved in a deuterated solvent (e.g., CDClsz, 0.5-1.0 mL) in a 5 mm NMR tube. A
small amount of tetramethylsilane (TMS) may be added as an internal standard (6 0.00

ppm).

Instrumentation: Data is acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or
higher).

'H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a
spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and a sufficient
number of scans to achieve an adequate signal-to-noise ratio.

13C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the
spectrum. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural
abundance and sensitivity of the 3C nucleus, a longer acquisition time with a greater number
of scans is necessary.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard
(TMS) or the residual solvent peak. For *H NMR, the signals are integrated to determine the
relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in phenyl octanoate.
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Methodology:

Sample Preparation: As a liquid, phenyl octanoate can be analyzed neat. A drop of the
sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin capillary film.
Alternatively, for Attenuated Total Reflectance (ATR) FTIR, a drop of the sample is placed
directly on the ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the clean salt plates or ATR crystal is recorded.
The sample is then scanned over the mid-infrared range (typically 4000-400 cm~1). Multiple
scans are co-added to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final transmittance or absorbance spectrum. The positions of the absorption
bands are reported in wavenumbers (cm~1).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of phenyl octanoate.

Methodology:

Sample Preparation: A dilute solution of phenyl octanoate is prepared in a volatile organic
solvent (e.g., dichloromethane or hexane).

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron
ionization (EI) source is used.

Gas Chromatography: A small volume of the sample solution is injected into the GC inlet,
where it is vaporized. The volatile components are separated on a capillary column (e.g., a
nonpolar or medium-polarity column). The oven temperature is programmed to ramp up to
ensure good separation of the analyte from any impurities.

Mass Spectrometry: As the phenyl octanoate elutes from the GC column, it enters the mass
spectrometer's ion source. In El, the molecules are bombarded with high-energy electrons
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(typically 70 eV), causing ionization and fragmentation. The mass analyzer separates the
resulting ions based on their mass-to-charge ratio (m/z).

o Data Analysis: The mass spectrum shows the relative abundance of the different fragment
ions. The peak with the highest m/z often corresponds to the molecular ion [M]*, which
provides the molecular weight of the compound. The fragmentation pattern provides
structural information.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the characterization of phenyl
octanoate using the described spectroscopic techniques.

Caption: Logical workflow for the spectroscopic characterization of phenyl octanoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

 To cite this document: BenchChem. [An In-Depth Technical Guide to the Spectroscopic Data
of Phenyl Octanoate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3053583#spectroscopic-data-for-phenyl-octanoate-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3053583?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3053583?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

